4H,5H-pyrazolo[1,5-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4H-pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-7-3-1-2-4-8(7)13-9(12-10)5-6-11-13/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHOIIODMZXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4H,5H-Pyrazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. This article reviews the biological activity of 4H,5H-pyrazolo[1,5-a]quinazolin-5-one based on recent research findings, including case studies and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4H,5H-pyrazolo[1,5-a]quinazolin-5-one derivatives. A significant investigation demonstrated that various synthesized derivatives exhibited cytotoxic effects against multiple cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) using the MTT assay. The results indicated that several compounds showed IC50 values in the low micromolar range (Table 1) .
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]quinazolin-5-one Derivatives
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolo[1,5-a]quinazolin-5-one have also been documented. Compounds derived from this scaffold demonstrated significant inhibition of pro-inflammatory cytokines in vitro. For instance, compounds such as 13i and 16 exhibited IC50 values ranging from 4.8 to 30.1 µM in THP-1Blue cells, indicating their potential as therapeutic agents for inflammatory diseases .
Table 2: Anti-inflammatory Activity of Selected Compounds
The mechanism by which pyrazolo[1,5-a]quinazolin-5-one exerts its biological effects is multifaceted. Studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression and inflammation:
- Poly(ADP-ribose) polymerase-1 (PARP-1) : Certain derivatives have been identified as potent PARP-1 inhibitors, which play a crucial role in DNA repair mechanisms .
- Cyclin-dependent kinases (CDKs) : Some compounds selectively inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable case study on the synthesis and evaluation of pyrazolo[1,5-a]quinazoline derivatives revealed promising results in terms of both anticancer and anti-inflammatory activities. The study utilized multi-component reactions to generate a library of compounds that were subsequently screened for biological activity against various cell lines .
Scientific Research Applications
Medicinal Chemistry
SIRT6 Agonist
One of the prominent applications of 4H,5H-pyrazolo[1,5-a]quinazolin-5-one derivatives is their role as SIRT6 agonists. Research indicates that these compounds exhibit high activity and selectivity in promoting the depimyristoylation of SIRT6, an enzyme implicated in various cellular processes including DNA repair and metabolism. The ability to inhibit the proliferation of pancreatic cancer cells highlights their potential in developing targeted therapies for cancer .
GABAA Receptor Modulation
Recent studies have also focused on the design and synthesis of pyrazolo[1,5-a]quinazoline derivatives that act as modulators of GABAA receptors. These receptors are critical in mediating inhibitory neurotransmission in the central nervous system. Compounds synthesized with modifications at the 8-position have shown promising results in electrophysiological assays, indicating their potential as therapeutic agents for neurological disorders .
Anticancer Activity
Multi-Component Synthesis
The synthesis of various pyrazolo[1,5-a]quinazoline derivatives has been achieved through multi-component reactions, which allow for high atom economy and yield. These derivatives have been tested against several cancer cell lines, such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The results demonstrate notable anticancer activities, suggesting these compounds could serve as lead structures for further drug development .
Mechanism of Action
The anticancer effects are attributed to the ability of these compounds to interfere with multiple cellular pathways involved in tumor growth and survival. For instance, some derivatives have been shown to induce apoptosis and inhibit cell migration and invasion in vitro. Such mechanisms make them valuable candidates for further clinical investigation .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on SIRT6 Agonists | Demonstrated high selectivity and activity in promoting SIRT6 functions; effective against pancreatic cancer cells | Development of targeted cancer therapies |
| GABAA Receptor Modulation | Identified new compounds with significant modulation effects on GABAA receptors | Potential treatments for anxiety and sleep disorders |
| Anticancer Activity Testing | Multi-component synthesized derivatives showed efficacy against multiple cancer cell lines | Lead compounds for anticancer drug development |
Chemical Reactions Analysis
Substitution Reactions
Substitution at specific positions (e.g., 3, 7/8) significantly impacts biological activity:
a. Position 3 Substitutions
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Reagents: Benzyl bromide, K₂CO₃, DMF (80°C, 2 hours)
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Products: 3-benzylated derivatives (e.g., CH₂(2-MeO-Ph), CH₂-thien-2-yl)
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Impact: Essential for GABA receptor binding; absence of substitution at position 3 results in biologically inactive compounds .
b. Position 7/8 Modifications
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Reagents: POCl₃/PCl₅ (chlorination) → NaBH₄/DCM/EtOH (reduction)
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Products: 8-amino or 8-hydroxypyrazolo[1,5-a]quinazoline derivatives
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Outcome: Bulky substituents at position 8 (e.g., N-benzyl, N,N-dibenzyl) hinder receptor binding .
Aromatization Reactions
Aromatization converts dihydro forms to aromatic derivatives, enhancing stability and biological activity:
Mechanism :
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Chlorination : POCl₃/PCl₅ converts 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline to 5-chloro derivatives (e.g., 7a, 7b).
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Reduction : NaBH₄ reduces C-Cl bonds, yielding fully aromatic pyrazolo[1,5-a]quinazolines (e.g., 8a, 8b) .
Biological Relevance
The compound’s fused heterocyclic structure enables modulation of GABA receptors, critical for neuropharmacological applications:
Key Findings :
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency: The copper-catalyzed aqueous synthesis of pyrazoloquinazolinones outperforms traditional methods (e.g., reflux in organic solvents) in yield (up to 92%) and sustainability .
- Substituent Effects : Methyl or aryl groups at the 2-position (e.g., 10b in ) enhance mGlu2/3 NAM activity (IC₅₀: 12 nM) by improving receptor binding .
Pharmacological and Functional Comparisons
Key Observations:
- Mechanistic Diversity: While pyrazoloquinazolinones target Top1 and mGlu receptors, triazoloquinazolinones (e.g., 5f–h in ) exhibit H₁-antihistaminic or cytotoxic effects, depending on substituents .
- Activity Optimization : Introducing electron-withdrawing groups (e.g., pyrimidin-5-yl in 10b ) boosts mGlu NAM potency by 15-fold compared to unsubstituted analogs .
Physicochemical and ADME Properties
Key Observations:
- Synthetic Scalability: The aqueous synthesis route reduces purification steps, enabling gram-scale production of pyrazoloquinazolinones .
Preparation Methods
Direct Cyclization and Condensation Approaches
One of the classical and effective methods for synthesizing 4H,5H-pyrazolo[1,5-a]quinazolin-5-one derivatives involves the condensation of hydrazinobenzoic acid derivatives with suitable nitriles or related precursors, followed by cyclization to form the fused heterocyclic system.
Condensation of 2-hydrazinobenzoic acid with propanenitrile derivatives leads directly to the pyrazolo[1,5-a]quinazoline scaffold bearing various substituents at position 3 (heteroaryl or aroyl groups). This method allows modulation of the 3-position substituent by selecting appropriate nitriles, providing structural diversity.
The key intermediate 8-methoxypyrazolo[1,5-a]quinazolin-5(4H)-one can be obtained via decarboxylation of ethyl 8-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline 3-carboxylate, followed by reduction and dehydrogenation steps using reagents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to improve reaction rates and yields in the preparation of 4H,5H-pyrazolo[1,5-a]quinazolin-5-one derivatives.
A mixture of 2-phenyl-5H-pyrazolo[1,5-a]benzoxazin-5-one and alkylamines in dimethylformamide (DMF) irradiated at 135 °C under pressure (100 PSI) for 2 minutes yielded the desired pyrazoloquinazolinones in high purity (≥95%).
This microwave-assisted method significantly reduces reaction time compared to conventional heating and facilitates the synthesis of various substituted derivatives by varying the alkylamine component.
Nucleophilic Substitution and Functionalization
Functionalization at specific positions of the pyrazoloquinazolinone ring is achieved by nucleophilic substitution reactions, often using sodium hydride (NaH) as a base and alkyl halides or dialkylaminoalkyl chlorides as electrophiles.
Treatment of pyrazoloquinazolinones with sodium hydride in DMF at room temperature followed by addition of dialkylaminoalkyl chlorides results in 5-(N,N-dialkylaminoalkoxy) derivatives with good yields and high purity.
Mitsunobu reactions have also been used to introduce aminoalcohol substituents at the 5-position, involving triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under nitrogen atmosphere.
Halogenation and Cross-Coupling Reactions
Halogenation at position 3 of the pyrazoloquinazolinone core enables further functionalization through cross-coupling reactions such as Suzuki coupling.
Bromination or iodination using bromine or N-iodosuccinimide (NIS) introduces halogens at the 3-position, which serve as reactive sites for Suzuki coupling with various boronic acids to install aryl or heteroaryl groups.
This approach allows the synthesis of 3-substituted derivatives with diverse functional groups, enhancing the compound’s chemical space for biological evaluation.
Multi-Component Reactions (MCR)
Multi-component reactions provide an efficient route to complex pyrazolo[1,5-a]quinazoline derivatives by combining three or more reactants in a single step.
For example, the reaction of substituted pyrazoloquinazolinones with furfural and cyclohexan-1,3-dione or dimedone in a multi-component fashion yielded various substituted derivatives with good yields.
These MCRs facilitate rapid generation of compound libraries for screening and reduce the number of purification steps.
[3 + 2] Dipolar Cycloaddition and Ring Expansion
A novel metal-free method involves a [3 + 2] dipolar cycloaddition between diazo compounds and alkynes, followed by regioselective ring expansion to form pyrazoloquinazolinones.
For instance, diethyl but-2-ynedioate reacts with 3-diazoindolin-2-one to generate spiro intermediates that rearrange thermally to pyrazolo-[1,5-c]quinazolin-5(6H)-one derivatives.
This method is efficient and provides access to functionalized pyrazoloquinazolinones under mild conditions.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The microwave-assisted synthesis demonstrated that irradiation at 135 °C and 100 PSI for 2 minutes in DMF yields pyrazoloquinazolinones with ≥95% purity without extensive purification.
Sodium hydride-mediated nucleophilic substitutions require careful temperature control (ice cooling initially, then room temperature stirring for 24 hours) to achieve optimal yields.
The Suzuki coupling reactions starting from 3-halogenated pyrazoloquinazolinones showed best yields with 3-iodo derivatives compared to 3-bromo analogs, facilitating the introduction of various aryl groups.
Multi-component reactions involving furfural and cyclohexan-1,3-dione or dimedone provide a facile synthetic route to polysubstituted pyrazoloquinazolinones, with spectral data confirming the expected structures.
The [3 + 2] dipolar cycloaddition route offers a mechanistically distinct approach, involving initial cycloaddition, spiro intermediate formation, and ring expansion, broadening the synthetic toolbox for these compounds.
This comprehensive overview of preparation methods for 4H,5H-pyrazolo[1,5-a]quinazolin-5-one highlights the diversity of synthetic strategies available, each with distinct advantages suited to different derivative targets and research goals. These methods have been validated by multiple research groups and provide a robust foundation for further development of pyrazoloquinazolinone-based compounds in medicinal and synthetic chemistry.
Q & A
Q. What are the common synthetic routes for 4H,5H-pyrazolo[1,5-a]quinazolin-5-one?
The compound is synthesized via copper-catalyzed cascade reactions using 2-bromobenzoates and 1H-pyrazol-5-amines under aqueous conditions. A typical protocol involves Cs₂CO₃, CuI, and H₂O at 100°C under nitrogen, yielding products with >95% purity after column chromatography . Alternative methods include ligand-free conditions in water to enhance chemoselectivity and sustainability .
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic techniques:
Q. What are the key physical properties and safety considerations?
The compound has a melting point of ~284–286°C, moderate solubility in DMSO/ethanol, and stability under inert storage. Safety protocols recommend PPE (gloves, goggles) due to potential irritancy, though detailed toxicity data are limited .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for biological targets?
Substitutions at positions 2 (phenyl), 3 (halogens), and 5 (N,N-dialkylaminoalkoxy) enhance activity as Top1 inhibitors or mGlu2/3 NAMs. For example:
Q. How do molecular docking studies inform binding mechanisms?
Docking reveals hydrogen bonds with ASN142, CYS145, and hydrophobic interactions with PHE140/GLU166 in COVID-19 main protease. For instance, 4q (Cl-substituted) shows a binding energy of −8.73 kcal/mol, correlating with substituent electronegativity and steric fit . Similar approaches rationalize Top1 inhibition via intercalation analogous to indenoisoquinolines .
Q. What strategies resolve contradictions in catalytic efficiency during synthesis?
Catalyst screening (Table 1, ) identifies CeCl₃·7H₂O (75% yield) as optimal over Brønsted acids (e.g., p-TsOH: 70%) or Lewis acids (Sc(OTf)₃: 51%). Reaction medium (water vs. THF) and temperature (reflux vs. 100°C) critically influence selectivity and yield .
Q. What methodological challenges arise in crystallographic analysis?
SHELXL refines high-resolution structures but struggles with twinned data. Validation tools (e.g., R-factor analysis, electron density maps) are essential, particularly for derivatives with flexible substituents .
Methodological Considerations
Q. How to design experiments for SAR exploration?
- Step 1 : Synthesize core scaffold via copper-catalyzed reactions .
- Step 2 : Introduce substituents via Suzuki coupling or alkylation (e.g., DEAD/PPh₃-mediated Mitsunobu reactions) .
- Step 3 : Validate bioactivity via Top1 DNA cleavage assays or mGluR cAMP modulation .
Q. What analytical techniques address synthetic byproducts?
- HPLC-MS : Detects impurities (<5%) in aminoalkoxy derivatives .
- TLC monitoring : Essential for cascade reactions to isolate intermediates .
Comparative and Validation Studies
Q. How does this compound compare to indenoisoquinolines in Top1 inhibition?
Pyrazoloquinazolines mimic indenoisoquinolines' planar structure but exhibit distinct cleavage patterns due to altered hydrogen bonding (e.g., with Arg364/Lys425). Docking studies highlight comparable ∆G values (−9.2 kcal/mol vs. −9.5 kcal/mol for MJ-III-65) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
